molecular formula C14H21NO4 B7151154 2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone

2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone

Cat. No.: B7151154
M. Wt: 267.32 g/mol
InChI Key: GHLPVJHXYUTXNL-UHFFFAOYSA-N
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Description

2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone is an organic compound that features a morpholine ring substituted with a furan group and a butan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone typically involves the reaction of morpholine derivatives with furan compounds under controlled conditions. One common method involves the use of 2-furan-2-yl-2-morpholin-4-yl-ethylamine as a starting material, which is then reacted with butan-2-one in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form corresponding alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted morpholine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The furan ring and morpholine moiety can interact with enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone is unique due to its combination of a furan ring, morpholine ring, and butan-2-yloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-11(2)19-10-14(16)15-6-8-18-13(9-15)12-5-4-7-17-12/h4-5,7,11,13H,3,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLPVJHXYUTXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC(=O)N1CCOC(C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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